methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate
Description
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is a sulfonylated hydrazine derivative featuring a methyl ester group and a 4-methylphenylsulfonyl moiety. The compound belongs to a class of hydrazinecarboxylates, which are widely explored in medicinal and organic chemistry due to their versatility in forming stable Schiff bases, coordination complexes, and bioactive molecules. The 4-methylphenylsulfonyl group (abbreviated as Tos in some literature ) is a common sulfonyl protecting group that enhances stability and modulates electronic properties. This compound’s structure enables applications in synthesizing heterocycles, enzyme inhibitors, and antimicrobial agents, as evidenced by related derivatives in the literature .
Properties
IUPAC Name |
methyl N-[(4-methylphenyl)sulfonylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)16(13,14)11-10-9(12)15-2/h3-6,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCGGVCKHZJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355271 | |
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58358-81-9 | |
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinecarboxylate group enables condensation with aldehydes/ketones to form acylhydrazones. In a study synthesizing antifungal agents (PubMed Central ), analogous hydrazides reacted with salicylaldehydes under acidic catalysis (e.g., arenesulfonic acid resin in DMSO), yielding diverse acylhydrazones (Table 1).
Example Reaction:
Key Conditions:
-
Catalysts: Arenesulfonic acid resin or EDCI/DMAP for activated esters.
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Solvents: DMSO or ethanol.
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. For example, similar sulfonamide esters (PubChem ) were hydrolyzed using NaOH/H₂O or HCl/MeOH, yielding water-soluble carboxylates.
Reaction Pathway:
Optimized Conditions:
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s electron-withdrawing sulfonyl group facilitates nucleophilic substitution. In kinetic studies (ACS Chem. Rev. ), analogous sulfonamides reacted with amines or thiols via SN2 mechanisms.
Example Reaction:
Key Findings:
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Rate constants depend on solvent polarity (higher rates in DMF vs. THF).
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Steric hindrance from the 4-methylphenyl group reduces reactivity compared to unsubstituted analogs .
Oxidation of the Hydrazine Moiety
The hydrazine group is susceptible to oxidation. Studies on related compounds (PubMed Central ) show oxidation with H₂O₂ or m-CPBA converts hydrazines to diazenes or nitriles, depending on conditions.
Reaction Pathway:
Conditions:
Synthetic Utility in Heterocycle Formation
This compound serves as a precursor for heterocycles like oxadiazoles. In one protocol (EvitaChem), cyclization with hypervalent iodine reagents (e.g., PhI(OCOCF₃)₂) yielded oxadiazole derivatives.
Example Reaction:
Optimized Parameters:
-
Reagent: 1.2 eq PhI(OCOCF₃)₂ in CH₂Cl₂.
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Temperature: 0°C → RT, 12 hours.
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Yield: 55–65%.
Mechanistic Insights
Kinetic studies (ACS Chem. Rev. ) reveal that reactions involving sulfonamide derivatives often follow pseudo-first-order kinetics under excess nucleophile conditions. For example, substitution reactions exhibit activation energies (Eₐ) of 50–70 kJ/mol, depending on the leaving group and solvent.
Scientific Research Applications
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazinecarboxylate moiety may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazinecarboxylates and sulfonylated hydrazines exhibit diverse pharmacological and chemical behaviors depending on their substituents. Below is a detailed comparison of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate with structurally analogous compounds:
Structural and Functional Group Comparisons
*Calculated based on molecular formulas.
Stability and Reactivity
- The methyl ester in the target compound offers hydrolytic stability compared to ethyl or benzyl esters (e.g., ethyl hydrazinecarboxylates in ), which may undergo faster esterase-mediated cleavage in biological systems .
- The 4-methylphenylsulfonyl group provides steric hindrance, reducing nucleophilic attack at the hydrazine nitrogen compared to unsubstituted sulfonamides.
Key Research Findings
Synthetic Utility : Methyl hydrazinecarboxylates are pivotal in forming Schiff bases and heterocycles, as seen in triazole and thiadiazole derivatives () .
Biological Relevance : Sulfonylated hydrazinecarboxylates exhibit dual roles as enzyme inhibitors and antimicrobial agents, with substituents like chromone () or trifluoromethyl () fine-tuning target specificity .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., sulfonyl) enhance stability and binding to enzymatic pockets.
- Bulky aryl groups (e.g., 4-chlorophenyl in BTS-54439) improve lipophilicity and bioavailability .
Biological Activity
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinecarboxylate moiety, which is known to impart distinct chemical reactivity. The sulfonyl group enhances its solubility and interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, studies on related hydrazines have shown promising results against various cancer cell lines:
- L1210 Leukemia : Compounds with sulfonyl groups demonstrated significant antineoplastic activity, with some achieving percent tumor control (T/C) values over 200% in murine models.
- B16 Melanoma : Similar efficacy was observed against B16 melanoma, suggesting a broad spectrum of activity against different cancer types .
| Compound | Cancer Type | T/C Value (%) |
|---|---|---|
| 2-(methylsulfonyl)-1-methyl-1-(4-tolylsulfonyl)hydrazine | L1210 Leukemia | 207 |
| 2-(methylsulfonyl)-1-methyl-1-(4-tolylsulfonyl)hydrazine | B16 Melanoma | 209 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that derivatives of sulfonamide compounds often exhibit antibacterial and antifungal activities. The mechanism typically involves inhibition of critical enzymes or disruption of cellular processes in pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells and microorganisms.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been implicated in the generation of ROS, which can lead to oxidative stress and subsequent cell death in cancerous cells .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated various substituted hydrazines for their anticancer properties against L1210 leukemia and B16 melanoma. The most active compound was noted for its ability to significantly reduce tumor size in treated mice compared to controls .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of sulfonamide derivatives, revealing effectiveness against a range of bacterial strains, including resistant strains .
- Pharmacological Investigations : Ongoing research is exploring the potential of these compounds as therapeutic agents in drug design, particularly focusing on their role as enzyme inhibitors or molecular probes in biochemical assays .
Q & A
What are the optimal synthetic routes for methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate, and how can reaction conditions be systematically optimized?
Level: Advanced
Methodological Answer:
The synthesis of sulfonated hydrazine derivatives typically involves sulfonation of precursors followed by hydrazine coupling. For example, analogous compounds like (4-methylphenyl)methanesulfonyl chloride are synthesized via sulfonation of methylbenzylamine derivatives and subsequent HCl treatment . Optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters (e.g., solvent polarity, temperature, stoichiometry) should be varied systematically using factorial designs to identify interactions affecting yield . Computational tools like ICReDD’s reaction path search algorithms can predict optimal conditions by integrating quantum chemical calculations with experimental feedback .
How can computational chemistry aid in predicting reaction pathways or intermediate stability for this compound?
Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediate stability, particularly for sulfonamide or hydrazine-based reactions. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to predict regioselectivity or byproduct formation . Software like Gaussian or ORCA can calculate thermodynamic parameters (ΔG, activation barriers) to prioritize viable synthetic routes. Virtual screening of solvents or catalysts using molecular dynamics simulations further refines experimental design .
What safety protocols are critical when handling sulfonated hydrazine derivatives like this compound?
Level: Basic
Methodological Answer:
Sulfonated hydrazines often release irritant vapors (e.g., HCl, SO2) during synthesis. Key protocols include:
- Conducting reactions in fume hoods with proper ventilation to avoid inhalation hazards .
- Using personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Quenching reactive intermediates (e.g., sulfonyl chlorides) in ice-water baths to control exothermic reactions .
- Adhering to institutional Chemical Hygiene Plans, including mandatory safety training and waste disposal guidelines .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Level: Advanced
Methodological Answer:
Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or dynamic equilibria. To address this:
- Perform hyphenated techniques (e.g., LC-MS) to isolate and identify byproducts .
- Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity in complex hydrazine derivatives .
- Cross-validate computational predictions (e.g., simulated IR spectra from DFT) with experimental data .
- Apply principal component analysis (PCA) to large datasets to detect outliers or systematic errors .
What experimental design strategies minimize variability in synthesizing and purifying this compound?
Level: Basic/Advanced
Methodological Answer:
- Basic: Standardize solvent systems (e.g., ethanol/water mixtures for recrystallization) to improve reproducibility . Use gradient elution in column chromatography to separate polar byproducts.
- Advanced: Implement DoE to optimize reaction time and temperature. For example, central composite designs can identify nonlinear relationships between reflux duration (6–8 hours) and yield . Automated liquid handlers reduce human error in small-scale trials .
How can reaction mechanisms involving this compound as an intermediate be analyzed?
Level: Advanced
Methodological Answer:
Mechanistic studies require a combination of kinetic profiling and isotopic labeling. For example:
- Monitor intermediates via in-situ FTIR or Raman spectroscopy during hydrazine coupling reactions .
- Use deuterated solvents (e.g., D2O) to trace proton transfer steps in sulfonation pathways .
- Computational microkinetic modeling (e.g., using CHEMKIN) quantifies rate-determining steps and validates proposed mechanisms .
What are the best practices for validating the purity of this compound in catalytic applications?
Level: Advanced
Methodological Answer:
- Chromatography: UPLC-MS with charged aerosol detection (CAD) ensures >98% purity by quantifying non-UV-active impurities .
- Thermal Analysis: Differential scanning calorimetry (DSC) confirms crystalline phase stability and absence of solvates .
- Elemental Analysis: Combustion analysis (C, H, N, S) verifies stoichiometric consistency with the molecular formula .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Level: Advanced
Methodological Answer:
- Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonation) .
- Green Chemistry: Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality by Design (QbD): Define critical quality attributes (CQAs) and control parameters (e.g., pH, agitation rate) using risk assessment matrices .
What analytical techniques are most effective for studying degradation pathways of this compound?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via GC-MS or HPLC-HRMS .
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates formed during oxidative degradation .
- Computational Degradation Prediction: Tools like EPI Suite estimate hydrolysis rates or photolytic half-lives .
How should researchers design collaborative studies to address gaps in the literature for this compound?
Level: Advanced
Methodological Answer:
- Interdisciplinary Teams: Combine synthetic chemists, computational modelers, and process engineers to address mechanistic, scalability, and application challenges .
- Data Sharing Platforms: Use cloud-based systems (e.g., ICReDD’s databases) to share reaction data, enabling machine learning-driven insights .
- Precompetitive Consortia: Partner with academic and industry groups under confidentiality agreements to validate synthetic routes or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
